N,N-Diethylmethylamine
Overview
Description
Scientific Research Applications
N,N-Diethylmethylamine has several scientific research applications:
Biology: Its applications in biology are limited but can include use as a buffer or reagent in biochemical assays.
Medicine: There are no significant direct applications in medicine, but it can be used in the synthesis of pharmaceutical intermediates.
Safety and Hazards
Preparation Methods
N,N-Diethylmethylamine can be synthesized through several methods:
Chemical Reactions Analysis
N,N-Diethylmethylamine undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: As a tertiary amine, it is less prone to reduction compared to primary and secondary amines.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Mechanism of Action
The mechanism of action of diethylmethylamine involves its role as a tertiary amine. It can act as a nucleophile in substitution reactions and as a base in acid-base reactions. The molecular targets and pathways depend on the specific reactions it is involved in, but generally, it interacts with electrophiles and participates in proton transfer reactions .
Comparison with Similar Compounds
N,N-Diethylmethylamine can be compared with other tertiary amines such as:
Triethylamine: Similar in structure but with three ethyl groups instead of two ethyl and one methyl group.
Dimethylethylamine: Contains two methyl groups and one ethyl group.
Diethylamine: A secondary amine with two ethyl groups and one hydrogen atom.
This compound is unique due to its specific combination of ethyl and methyl groups, which influence its reactivity and applications .
Properties
IUPAC Name |
N-ethyl-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRJGIVDSQCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060664 | |
Record name | Ethanamine, N-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-39-7 | |
Record name | Diethylmethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-ethyl-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-Diethylmethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6BJW3KUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethylmethylamine?
A1: The molecular formula of Diethylmethylamine is C5H13N, and its molecular weight is 87.16 g/mol. []
Q2: Are there any characteristic spectroscopic features of Diethylmethylamine?
A2: Yes, Diethylmethylamine displays unique vibrational frequencies in infrared spectroscopy. [] Additionally, its NMR spectra can be utilized to understand its behavior in various solutions. For instance, it can be used as a lineshape standard for NMR above 130 K. []
Q3: How does Diethylmethylamine perform under various conditions relevant to fuel cell applications?
A3: Studies have explored Diethylmethylamine-based protic ionic liquids as potential fuel cell electrolytes. Notably, Diethylmethylammonium trifluoromethanesulfonate ([dema][TfOH]) displays promising characteristics for medium-temperature fuel cells under non-humidifying conditions, exhibiting high ionic conductivity, a wide liquid temperature range, and excellent thermal stability. []
Q4: Can Diethylmethylamine be incorporated into composite membranes for fuel cells, and what are the benefits?
A4: Yes, Diethylmethylammonium trifluoromethanesulfonate ([dema][TfO]) has been successfully incorporated into composite membranes with materials like SiO2 and MgO. These additions enhance ionic conductivity and mechanical properties. The solid acid or base matrix interacts with [dema][TfO], promoting ionic mobility and providing compression strength, essential for fuel cell applications. []
Q5: What is the role of Diethylmethylamine in amine-catalyzed ester formation?
A5: Diethylmethylamine acts as a catalyst in the reaction between benzoyl chloride and alcohols like butanol or phenol, leading to ester formation. Kinetic studies using stopped-flow FT-IR spectroscopy suggest that this catalysis proceeds through a general-base-catalyzed mechanism, supported by a significant isotope effect observed with deuterated butanol. []
Q6: How does the structure of Diethylmethylamine impact its catalytic activity in carbonate macrocyclization reactions?
A6: Studies comparing Diethylmethylamine with other tertiary amines like triethylamine and tri-n-butylamine in the formation of acyl ammonium salts (intermediates in macrocyclization) reveal a significant structure-activity relationship. While the rate of acyl ammonium salt formation is influenced by amine structure (being slowest with Diethylmethylamine), subsequent steps like condensation and urethane formation remain insensitive to amine structure. [, ]
Q7: Have computational methods been employed to study Diethylmethylamine?
A7: Yes, theoretical calculations have been used to predict the vibrational infrared frequencies of Diethylmethylamine. These calculations, often performed at the 3-21G level of theory, help understand the molecule's spectroscopic behavior and provide insights into its structure. []
Q8: How do structural modifications of Diethylmethylamine influence its reactivity?
A8: Research indicates that substituting ethyl groups with bulkier substituents in Diethylmethylamine significantly impacts its reactivity. For instance, the reaction of adamantylisonitrile and benzonitrile with bulky substituted organotin trihydride requires activation by Diethylmethylamine, highlighting the importance of steric factors in its reactivity. []
Q9: Are there specific formulation strategies employed with Diethylmethylamine?
A9: While specific formulation strategies are not extensively discussed in the provided papers, it's worth noting that Diethylmethylamine is often used in anhydrous conditions, particularly in organic synthesis, to prevent unwanted side reactions.
Q10: What analytical techniques are used to study Diethylmethylamine in fuel sprays?
A10: Laser-induced exciplex fluorescence (LIEF) is a valuable technique for studying Diethylmethylamine in fuel sprays. [, , , , , ] Utilizing the coevaporative properties of Diethylmethylamine with fluorobenzene in a fuel like hexane allows researchers to visualize and quantify both liquid and vapor phases within the spray. [, ] This technique is particularly useful in studying fuel injection systems and optimizing combustion processes.
Q11: How is Diethylmethylamine employed in analytical chemistry for compound characterization?
A11: Diethylmethylamine plays a crucial role in characterizing poly(ethylene glycol) (PEG) and PEGylated compounds using LC/MS. [] Its postcolumn addition to the HPLC stream leads to diethylmethylammoniation of PEG, simplifying mass spectra and enabling the analysis of high molecular weight PEG and PEGylated products.
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